LogP Differentiates 4-Pyridin-4-yl-1,2-oxazole from 3-Substituted Regioisomers
The calculated LogP of 4-pyridin-4-yl-1,2-oxazole is 0.45 , positioning it between the more hydrophilic 3-pyridin-4-ylisoxazol-5(4H)-one (LogP 0.17) and the more lipophilic 3-(pyridin-4-yl)isoxazol-5-amine (LogP 0.82) [1]. This intermediate lipophilicity is critical for balancing solubility and membrane permeability in kinase inhibitor design, where 4-substituted pyridinylisoxazoles have demonstrated micromolar antiproliferative IC50 values in MCF-7 breast cancer cells [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.45 |
| Comparator Or Baseline | 3-(pyridin-4-yl)isoxazol-5(4H)-one: 0.17; 3-(pyridin-4-yl)isoxazol-5-amine: 0.82 |
| Quantified Difference | +0.28 vs. more hydrophilic analog; -0.37 vs. more lipophilic analog |
| Conditions | Predicted values (ACD/Labs or similar) for neutral species |
Why This Matters
Procurement of the specific 4-substituted regioisomer ensures consistent LogP-driven ADME properties in SAR campaigns, avoiding the variability introduced by 3- or 5-substituted analogs.
- [1] ChemExper. (n.d.). 3-(pyridin-4-yl)isoxazol-5-amine. Retrieved from http://mastersearch.chemexper.com/ View Source
- [2] Yang, H., Xu, G., Bao, M., Zhang, D., Li, Z., & Pei, Y. (2014). Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. Chemical Journal of Chinese Universities, 35(12), 2584-2592. View Source
